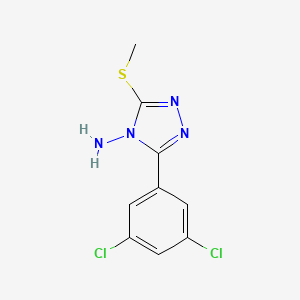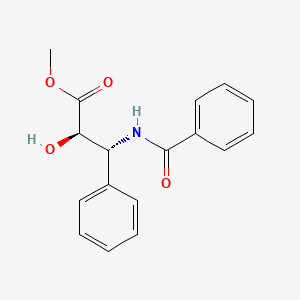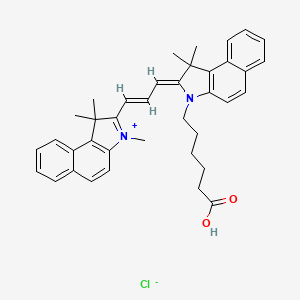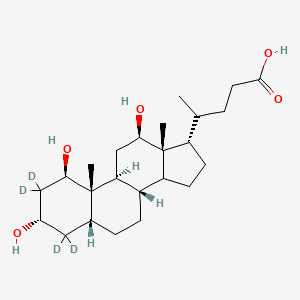
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide: is a chemical compound with the molecular formula C7H3BrFNZn . . This compound is of interest due to its unique structure, which includes a zinc atom coordinated with a bromide ion and a 2-fluorobenzene-4-ide-1-carbonitrile moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide typically involves the reaction of 2-fluorobenzene-4-ide-1-carbonitrile with a zinc bromide solution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Starting Materials: 2-fluorobenzene-4-ide-1-carbonitrile and zinc bromide.
Solvent: Tetrahydrofuran (THF) is commonly used as the solvent.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen contamination.
Procedure: The 2-fluorobenzene-4-ide-1-carbonitrile is dissolved in THF, and zinc bromide is added to the solution. The mixture is stirred until the reaction is complete, usually indicated by a change in color or the formation of a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control the addition of reagents and maintain reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is typically a biaryl compound.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Battery Technology: Research into zinc-bromine batteries for energy storage.
作用機序
The mechanism of action for zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The zinc compound transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
類似化合物との比較
- 4-Cyano-3-fluorophenylzinc bromide
- Bromo(4-cyano-3-fluorophenyl)zinc
Comparison:
- Uniqueness: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity profiles in cross-coupling reactions, making it suitable for specific synthetic applications .
特性
分子式 |
C7H3BrFNZn |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChIキー |
NIWFBYSTLSLEQQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)




![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)



![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)

